2-[4-[(E)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine
CAS No.: 31750-45-5
Cat. No.: VC8099601
Molecular Formula: C25H27NO
Molecular Weight: 357.5 g/mol
* For research use only. Not for human or veterinary use.
![2-[4-[(E)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine - 31750-45-5](/images/structure/VC8099601.png)
Specification
CAS No. | 31750-45-5 |
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Molecular Formula | C25H27NO |
Molecular Weight | 357.5 g/mol |
IUPAC Name | 2-[4-[(E)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine |
Standard InChI | InChI=1S/C25H27NO/c1-20(21-10-6-4-7-11-21)25(22-12-8-5-9-13-22)23-14-16-24(17-15-23)27-19-18-26(2)3/h4-17H,18-19H2,1-3H3/b25-20+ |
Standard InChI Key | YBZBQYHSLRTDHL-LKUDQCMESA-N |
Isomeric SMILES | C/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 |
SMILES | CC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 |
Canonical SMILES | CC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
2-[4-[(E)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine belongs to the stilbene derivative family, characterized by a central ethylene group (C=C) flanked by aromatic rings. The (E)-configuration of the prop-1-enyl moiety ensures distinct stereoelectronic properties compared to its (Z)-isomer. The molecular formula is C25H27NO, with a molar mass of 357.49 g/mol . The structure comprises a phenoxyethylamine backbone substituted with a diphenylpropenyl group, which influences its receptor-binding affinity and metabolic stability .
Key Structural Attributes:
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Phenoxyethylamine moiety: The ethanamine group linked to a phenoxy ring facilitates interactions with biological targets, such as estrogen receptors.
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Diphenylpropenyl substituent: The (E)-configured propenyl bridge between two phenyl groups introduces steric constraints that modulate molecular conformation .
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Dimethylamino group: Enhances solubility and pharmacokinetic properties through protonation under physiological conditions .
Synthesis and Stereochemical Considerations
The synthesis of 2-[4-[(E)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine typically involves a Wittig reaction or Horner-Wadsworth-Emmons olefination to construct the stilbene core. A representative pathway includes:
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Formation of the propenyl bridge: Reaction of a benzyltriphenylphosphonium ylide with a substituted benzaldehyde derivative yields the (E)-stilbene intermediate .
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Phenoxyethylamine conjugation: Alkylation of the phenolic oxygen with 2-chloro-N,N-dimethylethanamine introduces the tertiary amine moiety .
Challenges in Synthesis:
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Stereoselectivity: Achieving high (E)-selectivity requires optimized reaction conditions (e.g., low temperature, bulky bases) .
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Purification: Chromatographic separation is often necessary to isolate the desired isomer from (Z)-contaminants .
Physicochemical Properties
The compound exhibits properties consistent with lipophilic amines, as summarized below:
The (E)-configuration confers higher crystallinity compared to the (Z)-isomer, as evidenced by its sharp melting point . Limited aqueous solubility necessitates formulation strategies such as salt formation (e.g., citrate salts) .
Analytical Characterization
Spectroscopic Data:
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NMR (1H): Key signals include δ 7.2–7.4 (aromatic protons), δ 6.8–7.0 (ethylene protons), and δ 2.3–2.6 (N,N-dimethyl groups) .
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Mass Spectrometry: Molecular ion peak at m/z 357.49 (M+) with fragmentation patterns indicative of cleavage at the ethylene bond .
Chromatographic Methods:
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HPLC: Reverse-phase C18 columns (ACN/water mobile phase) resolve (E)- and (Z)-isomers with retention times differing by 1.2–1.5 minutes .
Pharmacological and Toxicological Profile
Mechanism of Action:
As a structural analog of tamoxifen, this compound likely acts as a selective estrogen receptor modulator (SERM). The (E)-configuration enables antagonistic effects in breast tissue by competitively inhibiting estradiol binding .
Toxicity Data:
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Acute Toxicity: LD50 (oral, rat) > 2000 mg/kg, suggesting low acute toxicity .
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Carcinogenicity: Classified as H350 ("May cause cancer") due to structural similarities to known genotoxic impurities .
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Reproductive Toxicity: H360 ("May damage fertility or the unborn child") .
Regulatory and Industrial Applications
Pharmaceutical Relevance:
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Impurity Control: The compound is monitored as an impurity in tamoxifen citrate formulations, with acceptable limits ≤0.15% per ICH guidelines .
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Reference Standards: Custom-synthesized batches (e.g., Product Code MM0053.16) are used for analytical method validation .
2-[4-[(E)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine serves as a critical reference material in antiestrogen drug manufacturing. Future research should address:
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Metabolic Pathways: Elucidate hepatic oxidation and glucuronidation routes.
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Environmental Impact: Assess ecotoxicity given its persistence in aqueous systems.
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Stereochemical Optimization: Develop catalysts for improved (E)-selectivity in synthesis.
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